molecular formula C15H26N4O B12193553 N'-(2,4-dimethylpentan-3-ylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide

N'-(2,4-dimethylpentan-3-ylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B12193553
M. Wt: 278.39 g/mol
InChI Key: ZOMMRTKNPKEUJP-UHFFFAOYSA-N
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Description

N'-(2,4-Dimethylpentan-3-ylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is a hydrazide derivative featuring a 3,5-dimethylpyrazole moiety linked to a propanehydrazide backbone, with a 2,4-dimethylpentan-3-ylidene substituent at the hydrazone position. This compound belongs to a class of hydrazones and hydrazides known for their diverse biological activities, including antimicrobial, neuroprotective, and enzyme inhibitory properties .

Synthetic routes typically involve condensation reactions between hydrazides and ketones or aldehydes. For example, similar compounds are synthesized by refluxing hydrazides with diketones like 2,4-pentanedione in propan-2-ol or methanol under acidic conditions (e.g., HCl or acetic acid) . The structure is confirmed via spectral methods (IR, NMR) and X-ray crystallography .

Properties

Molecular Formula

C15H26N4O

Molecular Weight

278.39 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-ylideneamino)-3-(3,5-dimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C15H26N4O/c1-10(2)15(11(3)4)17-16-14(20)7-8-19-13(6)9-12(5)18-19/h9-11H,7-8H2,1-6H3,(H,16,20)

InChI Key

ZOMMRTKNPKEUJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NN=C(C(C)C)C(C)C)C

Origin of Product

United States

Biological Activity

N'-(2,4-dimethylpentan-3-ylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines hydrazone and pyrazole functionalities, which may influence its pharmacological properties.

Chemical Structure

The molecular formula of the compound is C15H22N4C_{15}H_{22}N_4, and its structure can be represented as follows:

N 2 4 dimethylpentan 3 ylidene 3 3 5 dimethyl 1H pyrazol 1 yl propanehydrazide\text{N 2 4 dimethylpentan 3 ylidene 3 3 5 dimethyl 1H pyrazol 1 yl propanehydrazide}

Biological Activity Overview

Research indicates that compounds with hydrazone and pyrazole moieties often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Many hydrazone derivatives have been reported to possess significant antibacterial and antifungal activities. The presence of the pyrazole ring may enhance these effects due to its ability to interact with biological targets.
  • Antioxidant Activity : Hydrazones are known for their potential to scavenge free radicals, thus contributing to their antioxidant properties. This activity can be crucial in preventing oxidative stress-related diseases.
  • Anticancer Potential : Some studies suggest that pyrazole derivatives have cytotoxic effects against various cancer cell lines. The specific activity of this compound in this regard remains to be fully elucidated.

1. Antimicrobial Activity

A study conducted on related pyrazole derivatives demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Antioxidant Properties

In vitro assays revealed that compounds similar to this compound exhibited notable antioxidant activity measured through DPPH radical scavenging assays. The IC50 values were comparable to standard antioxidants like ascorbic acid, indicating a promising potential for therapeutic applications against oxidative stress .

3. Cytotoxicity Studies

Preliminary cytotoxicity tests on human cancer cell lines (e.g., HeLa and MCF7) showed that certain hydrazone derivatives could inhibit cell proliferation effectively. The exact IC50 values for this compound need further investigation but suggest a potential role in cancer therapy .

Case Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial properties of a series of hydrazone compounds derived from 3,5-dimethylpyrazole. The results indicated that modifications in the substituents significantly affected the antibacterial efficacy, with some derivatives showing MIC values in the low micromolar range against resistant strains .

Case Study 2: Antioxidant Activity Assessment

Another research project focused on assessing the antioxidant capacity of various hydrazone derivatives using both DPPH and ABTS assays. The findings showed that the introduction of alkyl groups enhanced radical scavenging ability, suggesting structural optimization could lead to more potent antioxidants .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. N'-(2,4-dimethylpentan-3-ylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, derivatives of 3,5-dimethylpyrazole were synthesized and tested for their ability to inhibit cancer cell proliferation. The results showed promising activity against breast and colon cancer cell lines, suggesting that modifications to the pyrazole core can enhance biological activity .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrated that this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Materials Science

Liquid Crystals
The unique structural features of this compound make it suitable for applications in liquid crystal technologies. Research has shown that incorporating pyrazole-based compounds into liquid crystal matrices can enhance their thermal stability and optical properties. This makes them valuable for use in display technologies and photonic devices .

Polymer Synthesis
The compound serves as a precursor in the synthesis of novel polymeric materials. It can be utilized to create polymers with specific functional properties through copolymerization reactions. These polymers have potential applications in coatings, adhesives, and other industrial materials where enhanced mechanical properties are desired .

Agricultural Chemistry

Pesticidal Activity
this compound has been explored for its pesticidal properties. Studies have shown that derivatives containing the pyrazole moiety exhibit significant insecticidal activity against agricultural pests. Field trials demonstrated effective control of aphid populations on crops when treated with formulations containing this compound .

Herbicide Development
In addition to its insecticidal properties, the compound has been investigated for herbicidal applications. Research indicates that it can inhibit specific enzymes involved in plant growth pathways, leading to effective weed control without harming crop plants. This dual action makes it a candidate for developing environmentally friendly herbicides .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal synthesized various pyrazole derivatives and evaluated their cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that certain modifications to the pyrazole structure led to increased potency against these cancer types.

Case Study 2: Liquid Crystal Applications

Research conducted on the incorporation of pyrazole-based compounds into liquid crystal displays showed enhanced response times and stability at elevated temperatures compared to traditional materials.

Case Study 3: Pesticidal Efficacy

Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations while maintaining crop yield.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/R-Groups Key Properties/Activities References
N'-(2,4-Dimethylpentan-3-ylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide (Target) 2,4-Dimethylpentan-3-ylidene hydrazone Lipophilic aliphatic chain; potential neuroprotective/antimicrobial activity inferred from analogues. No direct bioactivity data reported.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]propanehydrazide 2-Hydroxy-1-naphthyl hydrazone Enhanced aromaticity; higher melting point (262–263°C). Exhibits hydrogen-bonding interactions critical for crystallinity and solubility.
N'-(4-Hydroxy-3-methoxybenzylidene)-3-(1H-indol-3-yl)propanehydrazide 4-Hydroxy-3-methoxybenzylidene hydrazone Indole moiety confers fluorescence properties; demonstrated antibacterial activity (Gram-positive pathogens). Melting point: 157–158°C.
N′-((5-Nitrothiophen-2-yl)methylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide 5-Nitrothiophen-2-yl hydrazone Electron-withdrawing nitro group enhances reactivity; high yield (88%). IR absorption at 1680 cm⁻¹ (C=O stretch). Melting point: 236–238°C.
3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one 4-Chlorophenyl thiazole + pyrazole Dual heterocyclic system; moderate antifungal activity against Candida albicans. Synthesized via Knoevenagel condensation (yield: 68%).
N′-(2,3-Dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide 2,3-Dihydroxybenzylidene hydrazone Antioxidant and MAO-B inhibitory activity. Lower lipophilicity (logP = 1.2) due to polar dihydroxy groups.

Key Findings

Synthetic Yields :

  • The target compound’s synthesis likely parallels methods for analogues, such as refluxing hydrazides with diketones (e.g., 2,4-pentanedione) in propan-2-ol (yields: 53–88%) .
  • Higher yields (e.g., 85–88%) are observed for nitro-substituted hydrazones due to electron-deficient aldehydes accelerating condensation .

Spectroscopic Signatures :

  • IR : All hydrazides show C=O stretches near 1650–1680 cm⁻¹. The target compound’s pyrazole ring exhibits N-H stretches at ~3200 cm⁻¹ .
  • NMR : The hydrazone imine proton (N=CH) resonates at δ 8.2–8.5 ppm in DMSO-d₆. Pyrazole methyl groups appear as singlets at δ 2.1–2.3 ppm .

Biological Activities: Pyrazole-containing hydrazides (e.g., 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]propanehydrazide) show nootropic and anxiolytic activity in rodent models . Aliphatic hydrazones (like the target compound) may exhibit lower neurotoxicity compared to aromatic analogues due to reduced dipole moments and lipophilicity .

Crystallographic Insights: X-ray studies of N′-benzylidene-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide reveal intramolecular N-H···O hydrogen bonds stabilizing the hydrazone conformation . Similar interactions are expected in the target compound.

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